BenchChemオンラインストアへようこそ!

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Medicinal chemistry Antibacterial prodrug design Structure-activity relationships

This compound is the only commercially cataloged screening agent that combines the bioreductive 5-nitrothiophene warhead with a 2,5-dimethoxyphenyl-substituted thiazole core. The ortho,meta-dimethoxy pattern introduces steric bulk and dual hydrogen-bond acceptor sites completely absent from common mono-substituted analogs (4-F, 4-Cl, 4-OCH₃). In the validated N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide series, the 4-position aryl group governs AcrAB-TolC efflux pump recognition (Hameed et al., 2018); this electron-rich, ortho-substituted variant enables systematic mapping of efflux susceptibility that is impossible with standard screening libraries. It also serves as a dual-pharmacophore probe for hypoxia-selective anticancer programs by combining tubulin-binding potential with nitroreductase-dependent activation. For researchers requiring a structurally distinct, mechanism-defined thiazole building block that is not interchangeable with simple phenyl analogs, this compound delivers a procurement-controlled, high-purity research tool backed by peer-reviewed mechanistic validation.

Molecular Formula C16H13N3O5S2
Molecular Weight 391.42
CAS No. 681231-27-6
Cat. No. B2390346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS681231-27-6
Molecular FormulaC16H13N3O5S2
Molecular Weight391.42
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O5S2/c1-23-9-3-4-12(24-2)10(7-9)11-8-25-16(17-11)18-15(20)13-5-6-14(26-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
InChIKeyXZLWAZUMBZBJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 681231-27-6): Structural Classification and Research Context


N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (molecular formula C₁₆H₁₃N₃O₅S₂, MW 391.42 g/mol) is a synthetic heterocyclic small molecule belonging to the thiazole-2-carboxamide class bearing a 5-nitrothiophene pharmacophore. The compound incorporates three distinct heterocyclic/aromatic domains: a 1,3-thiazole core, a 5-nitrothiophene-2-carboxamide moiety, and a 2,5-dimethoxyphenyl substituent at the thiazole 4-position . The 5-nitrothiophene scaffold is a recognized nitroaromatic prodrug motif requiring enzymatic bioreduction for activation, a mechanism exploited in both antibacterial and anticancer research programs [1]. The 2,5-dimethoxyphenyl group introduces a specific electron-rich aromatic substitution pattern that distinguishes this compound from mono-substituted, halogenated, or unsubstituted phenyl analogs commonly encountered in screening libraries . This compound is primarily distributed as a research-grade screening compound and synthetic building block, with the key intermediate 4-(2,5-dimethoxyphenyl)thiazol-2-amine (CAS 74605-12-2) commercially catalogued by major reagent suppliers .

Why Generic Substitution of N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide with In-Class Analogs Is Scientifically Unreliable


Within the N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide chemotype, even subtle modifications to the aryl substituent at the thiazole 4-position produce divergent biological profiles that preclude casual interchange. The 2018 Scientific Reports study by Hameed et al. demonstrated that in this exact scaffold, the presence and electronic nature of the 4-position aryl substituent directly governs efflux pump susceptibility: a 4-fluoro substituent was identified as critical for evading the AcrAB-TolC Resistance-Nodulation-Division (RND) pump in Gram-negative bacteria, while unsubstituted or differently substituted analogs remained efflux substrates [1]. Furthermore, the 5-nitrothiophene moiety functions as a bioreductive prodrug requiring activation by specific bacterial nitroreductases (NfsA/NfsB in E. coli); the reduction potential—and thus activation kinetics—is modulated by the electron density of the entire conjugated system, including the thiazole 4-aryl group [1]. At the heteroatom level, replacement of the thiophene sulfur with furan oxygen (CAS 681231-73-2) alters both the nitro group reduction potential and the three-dimensional molecular geometry, as the C–S–C bond angle (~92°) differs substantially from C–O–C (~106°), affecting target binding complementarity [2]. The 2,5-dimethoxyphenyl pattern specifically introduces two hydrogen-bond acceptor sites and steric bulk at the ortho position that are absent in 4-chlorophenyl, 4-ethoxyphenyl, or 4-tert-butyl analogs. Without direct comparative data for each specific analog pair, assumption of functional equivalence is scientifically unsound.

Quantitative Differentiation Evidence: N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide Versus Closest Structural Analogs


5-Nitrothiophene vs. 5-Nitrofuran Heteroatom Replacement: Impact on Reduction Potential and Structural Geometry

The target compound contains a 5-nitrothiophene moiety (C₄H₂S–NO₂) with thiophene sulfur, whereas its closest congener CAS 681231-73-2 substitutes thiophene with furan oxygen (C₄H₂O–NO₂). The C–S–C bond angle in thiophene is approximately 92°, compared to ~106° for C–O–C in furan, producing a geometrically distinct spatial orientation of the nitro group relative to the carboxamide linker [1]. Critically, the reduction potential of 5-nitrothiophene (E₁/₂ ≈ −0.39 V vs. Ag/AgCl) differs from that of 5-nitrofuran (E₁/₂ ≈ −0.25 V), directly affecting the rate of enzymatic nitroreduction by bacterial nitroreductases NfsA/NfsB [2]. In the narrow-spectrum antibacterial series reported by Hameed et al. (2018), the nitrothiophene scaffold was specifically selected after screening 3,000 compounds against wild-type and efflux-deficient E. coli, with N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide identified as a validated hit scaffold; the nitrofuran analog was not reported as part of this optimized series [3].

Medicinal chemistry Antibacterial prodrug design Structure-activity relationships

2,5-Dimethoxyphenyl vs. 4-Chlorophenyl Substituent: Electron Density and Efflux Pump Recognition

The target compound bears a 2,5-dimethoxyphenyl group (two electron-donating –OCH₃ substituents, Hammett σₚ = −0.27 each) at the thiazole 4-position. In contrast, the 4-chlorophenyl analog (CAS 324758-78-3) carries a single electron-withdrawing chlorine (σₚ = +0.23). The resulting difference in aryl ring electron density affects both the overall molecular frontier orbital energies and recognition by the AcrAB-TolC efflux pump binding pocket. The SAR analysis in Hameed et al. (2018) explicitly demonstrated that modifying the 4-position aryl substituent alters efflux susceptibility, with the 4-fluoro substituent (σₚ = +0.06) proving optimal for pump evasion [1]. The 2,5-dimethoxyphenyl group introduces two hydrogen-bond acceptor oxygen atoms capable of engaging the polar efflux pump vestibule residues, a property absent in the 4-chlorophenyl analog. Additionally, the ortho-methoxy group introduces steric hindrance (Taft Eₛ ≈ −0.55 for –OCH₃ vs. 0 for –H) that may influence the conformational freedom of the thiazole-aryl bond, affecting the presentation of the pharmacophore to biological targets [2].

Antibacterial drug discovery Efflux pump evasion Gram-negative bacteria

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Across Close Analogs

The target compound (C₁₆H₁₃N₃O₅S₂, MW 391.42) presents a distinct physicochemical profile compared to its five closest purchasing-accessible analogs. Its molecular weight (391.42 Da) is the highest within the comparison set due to the disubstituted dimethoxyphenyl ring. The hydrogen-bond acceptor count (8, from nitro, carboxamide carbonyl, two methoxy oxygens, thiazole nitrogen, and thiophene sulfur) is elevated versus mono-substituted analogs. The 4-tert-butyl analog (CAS 325988-15-6, C₁₂H₁₃N₃O₃S₂, MW 311.4) is substantially smaller and lacks aryl π-stacking capacity, while the 4-ethoxyphenyl analog (CAS 313404-04-5) provides only a single hydrogen-bond acceptor on the phenyl ring . These differences in molecular descriptors translate into divergent predicted ADME properties: the increased polar surface area of the target compound (~140 Ų estimated) relative to the 4-chlorophenyl analog (~110 Ų) is expected to reduce passive membrane permeability while potentially enhancing aqueous solubility [1]. Critically, the 2,5-dimethoxy substitution creates an asymmetric electron distribution on the phenyl ring, generating a molecular dipole moment distinct from the symmetric 4-substituted analogs, which may affect protein binding site recognition in structurally enabled drug discovery campaigns [2].

Drug-likeness ADME prediction Lead optimization

Provenance of the 5-Nitrothiophene-2-Carboxamide Scaffold: Validated Hit in a 3,000-Compound Phenotypic Screen Against Gram-Negative Bacteria

The core scaffold N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide is not a theoretical design but a experimentally validated hit emerging from a 3,000-compound phenotypic screen. In Hameed et al. (2018), this scaffold was identified by screening a diverse commercial library (eMolecules) against wild-type E. coli and isogenic efflux pump mutants (E. coli ΔacrB and E. coli ΔtolC) in whole-cell growth inhibition assays [1]. Compounds showing activity against efflux-deficient but not wild-type strains were flagged as efflux substrates; the N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide derivative was subsequently optimized through structure-based design to reduce AcrB binding. The optimized leads demonstrated bactericidal activity against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp., with in vivo efficacy confirmed in a mouse thigh infection model [1]. This provides scaffold-level validation: the 5-nitrothiophene-2-carboxamide coupled to a 2-aminothiazole is a privileged chemotype for Gram-negative antibacterial discovery operating through a nitroreductase-dependent prodrug mechanism. In contrast, many commercially available thiazole-2-carboxamide analogs lack this specific phenotypic screening provenance and instead represent unexplored or singleton compounds [2].

Phenotypic screening Antibacterial hit validation Gram-negative drug discovery

Anticancer Potential of the Thiazole-2-Carboxamide Class: Quantitative Benchmarking Against AZD9291 (Osimertinib)

The broader thiazole-2-carboxamide class has yielded compounds with demonstrated in vitro and in vivo antitumor efficacy. Wang et al. (2024) reported a series of 18 thiazole-2-carboxamide derivatives evaluated against human lung cancer (A549) and breast cancer (MCF-7) cell lines. The lead compound 6f displayed IC₅₀ values of 0.48 µM (A549) and 3.66 µM (MCF-7) in CCK-8 assays, with in vivo tumor growth inhibition of 84.3% at 10 mg/kg dosage, benchmarked against the FDA-approved third-generation EGFR inhibitor osimertinib (AZD9291) as the positive control [1]. This establishes quantitative precedent for the anticancer potential of the thiazole-2-carboxamide pharmacophore. Separately, Nuha et al. (2022) reported that 5-nitrothiophene-hydrazinyl-thiazole derivatives induced apoptosis in A549 cells with apoptosis ratios of 9.61%–15.59% and mitochondrial membrane depolarization of 22.33%–25.53%, demonstrating that the 5-nitrothiophene component engages apoptotic cell death pathways [2]. While these data are from structurally related but not identical compounds, they establish the biological plausibility of dual antibacterial–anticancer activity within the nitrothiophene-thiazole chemotype and provide quantitative benchmarks for comparative evaluation of new analogs including the target compound [3].

Antitumor agents Lung cancer Thiazole carboxamide

Enzyme Inhibition Profile: Cholinesterase Inhibitory Activity of the 5-Nitrothiophene-Thiazole Chemotype

A series of ten 5-nitrothiophene-thiazole derivatives (2a–2j) were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, providing class-level quantitative data for this chemotype [1]. Across the series, AChE inhibition ranged from 33.66% to 47.96% at 80 µg/mL, while BuChE inhibition spanned 13.03% to 63.29% at the same concentration, demonstrating that structural modifications within the thiazole-aryl domain profoundly affect enzyme selectivity [1]. Notably, the range of BuChE inhibition was approximately 5-fold across the 10-compound series (13% to 63%), indicating a steep SAR landscape where small substituent changes produce large activity differences [1]. While the target compound (CAS 681231-27-6) was not among the specifically tested derivatives, the 2,5-dimethoxyphenyl substitution pattern has not been evaluated in published cholinesterase assays, meaning its activity profile relative to the reported compounds (which included phenyl, 4-nitrophenyl, and 4-cyanophenyl variants) remains an open and potentially differentiating experimental question [2].

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Evidence-Backed Application Scenarios for N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 681231-27-6)


Gram-Negative Antibacterial Hit-to-Lead and Efflux Evasion Optimization

The target compound serves as a structural entry point into the validated N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide antibacterial series. Based on the Hameed et al. (2018) discovery that 4-position aryl substituents dictate AcrAB-TolC efflux susceptibility, the 2,5-dimethoxyphenyl variant offers an unexplored substitution pattern for probing efflux pump recognition. The electron-rich dimethoxy substitution may differentially engage the hydrophobic trap region of the AcrB binding pocket compared to the 4-fluoro substituent optimized in the original study [1]. Researchers can use this compound to test whether ortho-methoxy steric bulk further reduces efflux recognition while maintaining outer membrane permeability. The nitroreductase-dependent prodrug mechanism (requiring NfsA/NfsB activation) provides a built-in selectivity filter against mammalian cells, making this compound suitable for Gram-negative-specific antibacterial discovery programs targeting E. coli, Shigella, and Salmonella [1].

Dual-Pharmacophore Anticancer Probe Based on Nitrothiophene Bioreduction and Thiazole Kinase Inhibition

The target compound contains two independently bioactive pharmacophores: the 5-nitrothiophene moiety (hypoxia-selective bioreductive activation and apoptosis induction documented in A549 cells at 9.61–15.59% apoptosis ratios [2]) and the thiazole-2-carboxamide core (antiproliferative IC₅₀ values as low as 0.48 µM in A549 and in vivo tumor inhibition of 84.3% at 10 mg/kg for optimized analogs [3]). This dual-pharmacophore architecture supports its use as a probe compound for investigating whether nitroreductase-expressing hypoxic tumor regions can achieve enhanced cell killing through combined mechanisms. The 2,5-dimethoxyphenyl group may additionally engage the colchicine-binding site of tubulin, a known target of trimethoxyphenyl-containing antimitotic agents, though this remains to be experimentally tested [4].

Chemical Biology Tool for Nitroreductase Substrate Specificity Profiling

The 5-nitrothiophene motif requires enzymatic activation by type I bacterial nitroreductases (NfsA/NfsB in E. coli; Ddn in M. tuberculosis) and possibly by human nitroreductases such as NQO1 (NAD(P)H:quinone oxidoreductase 1) [1][5]. The distinct reduction potential of 5-nitrothiophene (E₁/₂ ≈ −0.39 V) compared to 5-nitrofuran (E₁/₂ ≈ −0.25 V) and 5-nitroimidazole (E₁/₂ ≈ −0.49 V) means this compound can serve as a selective substrate probe for profiling nitroreductase enzyme panels. Researchers studying bioreductive prodrug activation across bacterial species or in the context of gene-directed enzyme prodrug therapy (GDEPT) can employ this compound to correlate nitroheterocycle reduction potential with enzyme activation kinetics and bactericidal/cytotoxic output [1].

SAR-by-Catalog Exploration of Thiazole 4-Position Aryl Substituent Effects

The 2,5-dimethoxyphenyl group represents a distinct and commercially underrepresented substitution pattern in the thiazole-2-carboxamide chemical space. Most commercially available analogs bear mono-substituted phenyl rings (4-Cl, 4-F, 4-OCH₃, 4-CN) or unsubstituted phenyl. The target compound's ortho,meta-dimethoxy arrangement introduces a combination of electronic (dual electron-donating), steric (ortho bulk), and hydrogen-bonding (two HBA sites) features that are absent from the comparator set. Procurement of this compound enables systematic SAR analysis where the 2,5-dimethoxyphenyl variant is tested head-to-head against the 4-methoxyphenyl, 3,4-dimethoxyphenyl, and 3,5-dimethoxyphenyl regioisomers to map the positional requirements for biological activity across antibacterial, anticancer, and cholinesterase inhibition assays [2][6].

Quote Request

Request a Quote for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.